molecular formula C14H27ClN2O2 B15309514 Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride

Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride

Cat. No.: B15309514
M. Wt: 290.83 g/mol
InChI Key: NFPSYLVRMLXIAY-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of an azetidine ring, a piperidine moiety, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11;/h11-12,15H,4-10H2,1-3H3;1H

InChI Key

NFPSYLVRMLXIAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or piperidine compounds .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is also explored for its potential biological activities. It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is unique due to its combination of an azetidine ring and a piperidine moiety. This structural arrangement provides distinct reactivity and binding properties, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride (CAS No. 1781986-49-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • IUPAC Name : tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate

This compound exhibits its biological activity primarily through interaction with various molecular targets, potentially modulating enzyme or receptor activities. Its structural resemblance to known neuroactive compounds suggests a possible role in neurological pathways, particularly in the modulation of neurotransmitter systems.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, demonstrating promising results:

Activity Type Description Findings
Neuroprotective Effects Assessed through in vitro studies on astrocytes exposed to amyloid beta (Aβ) peptideThe compound showed a protective effect against Aβ-induced cell death, improving cell viability by approximately 20% compared to untreated controls .
Enzyme Inhibition Evaluated for acetylcholinesterase (AChE) inhibitionPreliminary studies indicate moderate AChE inhibitory activity, suggesting potential benefits in Alzheimer's disease models.
Antioxidant Activity Tested using DPPH radical scavenging assaysThe compound displayed notable antioxidant properties, which may contribute to its neuroprotective effects.

Case Studies

  • Neuroprotection Against Amyloid Beta Toxicity
    • In a study examining the effects of the compound on astrocytes treated with Aβ1-42, it was found that co-treatment with the compound significantly reduced cell death and inflammation markers such as TNF-α. This suggests that the compound may play a role in mitigating neuroinflammation associated with Alzheimer's disease .
  • AChE Inhibition
    • A separate investigation into the inhibitory effects on AChE revealed that this compound could serve as a lead compound for developing new treatments for cognitive disorders characterized by cholinergic deficits.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with piperidine under basic conditions. Common reagents include sodium hydride or potassium carbonate, with solvents like tetrahydrofuran or dimethylformamide being utilized. The reaction is conducted at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or chromatography .

Q & A

Q. What steps can mitigate variability in biological assay results caused by the compound’s hygroscopic nature?

  • Methodological Answer :
  • Strict Lyophilization : Ensure complete removal of solvent traces before reconstitution .
  • Vehicle Controls : Use DMSO or saline with consistent water content to standardize solubility .

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